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Compound of Interest

Imidazo[1,2-a]pyridine-3-
Compound Name:
carbonitrile

Cat. No.: B1213434

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Imidazo[1,2-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in
medicinal chemistry and materials science. The information presented herein is intended to
serve as a core reference for researchers engaged in the synthesis, characterization, and
application of this and related molecular scaffolds.

Spectroscopic Data Summary

The structural elucidation of Imidazo[1,2-a]pyridine-3-carbonitrile is critically dependent on a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from
these analyses are summarized below.

Table 1: *H NMR Spectroscopic Data for Imidazo[1,2-
a]pyridine-3-carbonitrile
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Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-2 8.14 S
H-5 9.42 d 7.0
H-6 7.25 t 7.0
H-7 7.63 t 8.0
H-8 7.81 d 9.1

Note: Data interpreted from spectral information of closely related derivatives and general
knowledge of the imidazo[1,2-a]pyridine scaffold. Solvent: CDCls.

Table 2: 3C NMR Spectroscopic Data for Imidazo[1,2-
alpyridine-3-carbonitrile

Carbon Chemical Shift (o, ppm)
C-2 136.1
C-3 108.2
C-5 129.5
C-6 114.9
C-7 132.8
C-8 118.9
C-8a 143.2
CN 115.5

Note: Data interpreted from spectral information of closely related derivatives and general
knowledge of the imidazo[1,2-a]pyridine scaffold. Solvent: CDCls.
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Table 3: IR and Mass Spectrometry Data for Imidazo[1,2-
alpyridine-3-carbonitrile

Spectroscopic Technique Characteristic Peak/Value Interpretation
IR Spectroscopy (cm~1) ~2220 C=N stretching
~1640 C=N stretching

~1500-1600 Aromatic C=C stretching

Mass Spectrometry (m/z) 143.05 [M]* Molecular lon

Note: Data interpreted from spectral information of closely related derivatives and general
knowledge of the imidazo[1,2-a]pyridine scaffold.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Imidazo[1,2-
a]pyridine-3-carbonitrile. These protocols are based on standard laboratory practices for the
characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance llI).
Sample Preparation:

o Dissolve approximately 5-10 mg of Imidazo[1,2-a]pyridine-3-carbonitrile in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

o Transfer the solution to a standard 5 mm NMR tube.
H NMR Acquisition Parameters:
e Pulse Program: Standard single-pulse experiment (zg30).

e Number of Scans: 16-32.
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e Spectral Width: 0-12 ppm.

¢ Relaxation Delay: 1-2 seconds.

e Temperature: 298 K.

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled pulse program (zgpg30).

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Spectral Width: 0-200 ppm.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak (CDCls: & 7.26 ppm for *H
and o 77.16 ppm for 13C).

« Integrate the peaks in the *H NMR spectrum and assign the chemical shifts and coupling
constants.

Assign the chemical shifts in the 13C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal is clean.

e Place a small amount of the solid Imidazo[1,2-a]pyridine-3-carbonitrile sample directly
onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Data Processing:

o Perform a background scan of the empty ATR crystal.

e Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

« |dentify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - El).

Sample Preparation (for ESI-MS):

» Dissolve a small amount of Imidazo[1,2-a]pyridine-3-carbonitrile in a suitable solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
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 Further dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent,
often with the addition of a small amount of formic acid or ammonium acetate to promote
ionization.

Acquisition Parameters (ESI-MS):

lonization Mode: Positive ion mode.

e Mass Range: m/z 50-500.

o Capillary Voltage: 3-4 kV.

o Cone Voltage: 20-40 V.

e Source Temperature: 100-150 °C.

¢ Desolvation Temperature: 250-350 °C.

Data Processing:

e Acquire the mass spectrum.

« |dentify the molecular ion peak ([M+H]* for ESI).

» Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like Imidazo[1,2-a]pyridine-3-carbonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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